1-Chloro-4-(2-phenylethanesulfonyl)benzene
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Overview
Description
Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]-: is an organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a 2-phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1-chloro-4-phenylethylbenzene using sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-chloro-4-phenylethylbenzene followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the sulfonyl group.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-chloro-4-[(2-phenylethyl)amino]benzene can be formed.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonates.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug design, particularly for developing anti-inflammatory and analgesic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations .
Comparison with Similar Compounds
- 1-Chloro-4-[(2-phenylethyl)amino]benzene
- 1-Chloro-4-[(2-phenylethyl)carbonyl]benzene
Uniqueness: Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
100716-73-2 |
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Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
1-chloro-4-(2-phenylethylsulfonyl)benzene |
InChI |
InChI=1S/C14H13ClO2S/c15-13-6-8-14(9-7-13)18(16,17)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
OCCWFWRFKLANMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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